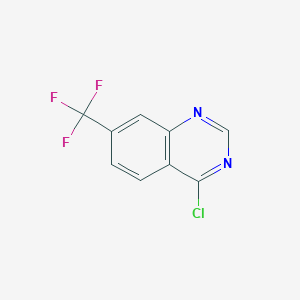

4-Chloro-7-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNDITTYYNJLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510314 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-65-3 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The provided CAS number, 346-55-4, corresponds to 4-Chloro-7-(trifluoromethyl)quinoline, not 4-Chloro-7-(trifluoromethyl)quinazoline. This technical guide will focus on the compound associated with the specified CAS number.

Introduction

4-Chloro-7-(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. Its chemical structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position, makes it a valuable and versatile intermediate in synthetic organic chemistry. This compound serves as a crucial building block for the synthesis of a wide array of more complex molecules with significant potential in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of derivative compounds, which can improve their pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-7-(trifluoromethyl)quinoline is presented below.

| Property | Value | Source(s) |

| CAS Number | 346-55-4 | [1][2][3] |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2][4] |

| Molecular Weight | 231.60 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 69-71 °C | [1][3] |

| Boiling Point | 265.5 ± 35.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in chloroform (25 mg/mL) | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 3.907 (Crippen Calculated) | [5] |

| Water Solubility (logS) | -4.83 (Crippen Calculated) | [5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethyl substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine atoms of the trifluoromethyl group would exhibit a characteristic quartet.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.60 g/mol ).[2] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be observable in the molecular ion cluster.

Infrared Spectroscopy (IR): The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.[2]

Synthesis and Reactivity

4-Chloro-7-(trifluoromethyl)quinoline is a synthetic compound, and its preparation typically involves a multi-step process. A common synthetic route is the Gould-Jacobs reaction.[1]

The key to the utility of 4-Chloro-7-(trifluoromethyl)quinoline in further synthesis lies in the reactivity of the chlorine atom at the 4-position. This chlorine acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, particularly amines, to generate a library of 4-aminoquinoline derivatives.

Applications in Drug Discovery and Research

The primary application of 4-Chloro-7-(trifluoromethyl)quinoline is as a key intermediate in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, most notably as anticancer and antimalarial agents.

Anticancer Research

The 4-anilinoquinazoline scaffold, a close structural relative, is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases (RTKs) like EGFR.[6] Similarly, 4-aminoquinoline derivatives synthesized from 4-Chloro-7-(trifluoromethyl)quinoline are explored for their potential to inhibit various kinases involved in cancer cell proliferation and survival.[7] The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these potential drug candidates.

Antimalarial Research

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Researchers have explored modifications of this scaffold to overcome drug resistance. Novel 4-aminoquinoline derivatives, including those with trifluoromethyl substituents, have been synthesized and evaluated for their activity against various strains of the malaria parasite, Plasmodium falciparum.[8]

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, a general procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives can be outlined based on common laboratory practices.[1]

General Procedure for Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

-

Addition of Reagents: Add the desired substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of an acid, like concentrated hydrochloric acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]

Safety and Handling

4-Chloro-7-(trifluoromethyl)quinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Chloro-7-(trifluoromethyl)quinoline, identified by CAS number 346-55-4, is a valuable and versatile building block in medicinal chemistry. Its utility is primarily driven by the reactivity of the 4-chloro substituent, which allows for the straightforward synthesis of a diverse range of 4-aminoquinoline derivatives. These derivatives have shown significant promise in the development of new anticancer and antimalarial agents. The presence of the trifluoromethyl group is a key feature, often contributing to improved biological activity and pharmacokinetic properties of the final compounds. This technical guide provides a foundational overview for researchers and scientists working with this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]

- 3. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. malariaworld.org [malariaworld.org]

Physicochemical Properties of 4-Chloro-7-(trifluoromethyl)quinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-7-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound is a valuable scaffold for the synthesis of novel therapeutic agents. This document collates available data on its core physicochemical characteristics, outlines general experimental protocols for their determination, and discusses its potential biological relevance, particularly in the context of kinase inhibition. All quantitative data are summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its reactive chloro-substituent, serves as a key intermediate in the synthesis of a diverse array of functionalized quinazolines. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of its derivatives in biological systems.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₃N₂ | - |

| Molecular Weight | 232.59 g/mol | [Sigma-Aldrich] |

| Physical Form | Solid | [Sigma-Aldrich] |

| Melting Point | Data not available (Predicted: ~110-130 °C) | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chloroform. Poorly soluble in water. | - |

| pKa | Data not available (Predicted: ~1-2 for the quinazoline nitrogen) | - |

| CAS Number | 16499-65-3 | [Sigma-Aldrich] |

| IUPAC Name | This compound | [Sigma-Aldrich] |

| InChI Key | IJNDITTYYNJLPT-UHFFFAOYSA-N | [Sigma-Aldrich] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visible.

-

After the incubation period, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a basic compound like a quinazoline, this would be the pKa of its conjugate acid.

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (often a co-solvent like water/methanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the quinazoline nitrogen.

Synthesis and Reactivity

This compound is a synthetic compound, typically prepared from substituted anthranilic acids. The chloro-substituent at the 4-position is a key functional handle for further chemical modifications.

A generalized synthetic pathway for related quinazolines involves the cyclization of an appropriately substituted N-acylanthranilic acid followed by chlorination. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its use as a building block in the synthesis of diverse compound libraries for drug discovery.

Biological Relevance and Potential Signaling Pathway Involvement

While specific biological data for this compound is limited, the quinazoline scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly in oncology. Many 4-anilinoquinazoline derivatives are known inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these inhibitors.

Given this context, this compound is a valuable starting material for the synthesis of potential EGFR inhibitors. The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can block downstream signaling cascades, leading to reduced tumor growth.

Conclusion

This compound is a key building block in medicinal chemistry with significant potential for the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a summary of known information and outlines standard protocols for their determination. The reactivity of the 4-chloro position and the established biological importance of the quinazoline scaffold, particularly in the context of EGFR inhibition, underscore the value of this compound in contemporary drug discovery efforts. Further experimental characterization of this molecule is warranted to fully exploit its potential in the synthesis of next-generation therapeutic agents.

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinazoline

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for 4-Chloro-7-(trifluoromethyl)quinazoline. The information is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Core Molecular Data

This compound is a halogenated quinazoline derivative. The presence of the trifluoromethyl group at the 7-position and a chlorine atom at the 4-position significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₄ClF₃N₂ |

| Molecular Weight | 232.59 g/mol |

| CAS Number | 16499-65-3 |

| InChI Key | IJNDITTYYNJLPT-UHFFFAOYSA-N |

Experimental Protocols: A Plausible Synthetic Route

Step 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature of 120-140°C.

-

Reaction Time: Maintain the temperature and stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, 7-(trifluoromethyl)quinazolin-4(3H)-one, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash it with cold water, and then dry it under a vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, place the dried 7-(trifluoromethyl)quinazolin-4(3H)-one in a round-bottom flask.

-

Chlorination: Add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heating: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 2-4 hours.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until it is alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

Caption: A plausible two-step synthesis of this compound.

The Ascendant Role of 4-Chloro-7-(trifluoromethyl)quinazoline Derivatives in Modern Drug Discovery: A Technical Overview

For Immediate Release

In the intricate landscape of medicinal chemistry, the 4-chloro-7-(trifluoromethyl)quinazoline scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. This technical guide delves into the profound biological activities of derivatives stemming from this core structure, offering an in-depth resource for researchers, scientists, and professionals engaged in drug development. The primary focus of these derivatives lies in their remarkable efficacy as kinase inhibitors, particularly targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The strategic incorporation of a trifluoromethyl group at the 7-position enhances metabolic stability and lipophilicity, crucial pharmacological properties for drug candidates.[1] Meanwhile, the chlorine atom at the 4-position serves as a versatile synthetic handle, facilitating nucleophilic substitution for the introduction of a diverse array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.[1]

Unraveling the Mechanism of Action: Kinase Inhibition

Derivatives of this compound predominantly exert their biological effects by functioning as ATP-competitive inhibitors of tyrosine kinases.[2] By binding to the ATP-binding pocket of the kinase domain, these compounds effectively block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are pivotal for cell proliferation, survival, and angiogenesis.[2]

The quinazoline core is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this scaffold.[3][4][5] Research has demonstrated that modifications on the 4-anilinoquinazoline framework, a common derivative of the 4-chloro precursor, can lead to potent inhibition of both wild-type and mutant forms of EGFR, which are frequently implicated in non-small-cell lung cancer (NSCLC).[3][4][5]

Furthermore, the versatility of the quinazoline scaffold allows for the design of dual EGFR/VEGFR-2 inhibitors, a promising strategy to concurrently target tumor growth and angiogenesis.[6][7]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory and antiproliferative activities of various quinazoline derivatives, providing a comparative look at their potency.

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |

| EGFR Inhibitors | |||

| Gefitinib | EGFR (wild-type) | - | [3] |

| Erlotinib | EGFR (wild-type) | - | [3] |

| Lapatinib | EGFR, HER2 | 10 (EGFR) | [4] |

| Compound 3f | EGFR Del19 | 119 | [3][5] |

| EGFR (wild-type) | >10,000 | [3][5] | |

| Compound 5 | EGFR | 1 | [4] |

| Compound 8 | EGFR (wild-type) | 0.8 | [4] |

| EGFR (T790M/L858R) | 2.7 | [4] | |

| Afatinib | EGFR (wild-type) | 0.6 | [4] |

| EGFR (T790M/L858R) | 3.5 | [4] | |

| Compound 17 | EGFR | 1.8 | [4] |

| Compound 45a | EGFR | 130 | [8] |

| VEGFR-2 Inhibitors | |||

| Vandetanib | VEGFR-2 | 11 | [4] |

| Compound VII | VEGFR-2 | 4600 | [2][9] |

| Compound VIII | VEGFR-2 | 60 | [2][9] |

| Compound 45a | VEGFR-2 | 560 | [8] |

| Compound SQ2 | VEGFR-2 | 14 | [10][11] |

| Cabozantinib | VEGFR-2 | 4.5 | [10][11] |

Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives.

| Compound ID | Cell Line(s) | GI50/IC50 (µM) | Reference(s) |

| Antiproliferative Activity | |||

| Gefitinib | A549, A431 | 15.59 (A549), 8.37 (A431) | [4] |

| Lapatinib | A549, H1975 | 14.09 (A549), 8.05 (H1975) | [4] |

| Osimertinib | H1975 | 0.98 | [4] |

| Compound 1 | A431, A549, NCI-H1975, SW480 | More potent than Gefitinib | [4] |

| Compound 2 | Various | More potent than reference drugs | [4] |

| Compound 13 | A549, H1975 | 7.35 (A549), 3.01 (H1975) | [4] |

| Compound 24 | A549, A431, H1975 | 6.54 (A549), 4.04 (A431), 1.94 (H1975) | [4] |

| Compound 10b | HCT-116, T98G | 2.8 (HCT-116), 2.0 (T98G) | [6] |

| Compound 8a | HepG2 | 17.48 (48h), 7.94 (72h) | [12] |

| Compound 4i | MCF-7, HepG2, A549 | 2.86 (MCF-7), 5.91 (HepG2), 14.79 (A549) | [8] |

| Compound 4j | MCF-7, HepG2, A549 | 3.09 (MCF-7), 6.87 (HepG2), 17.92 (A549) | [8] |

| Compound SQ2 | HT-29, COLO-205 | 3.38 (HT-29), 10.55 (COLO-205) | [10][11] |

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives in Cancer Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments used to characterize the biological activity of this compound derivatives.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescence-based detection reagent is used, where the light signal is inversely proportional to the kinase activity.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well or 384-well plate, add the test compound, the recombinant target kinase (e.g., EGFR or VEGFR-2), and the appropriate substrate in a kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[13]

-

Signal Generation: Add a kinase detection reagent (e.g., Kinase-Glo® or ADP-Glo™) to stop the reaction and generate a luminescent signal.[1][3][4]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][14]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[14]

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 or IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to investigate the mechanism of cell death induced by the test compounds.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with the test compound for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[16][17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[10][16]

-

Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide.[10]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.[10]

Visualizing the Molecular Landscape

To better understand the context of the biological activity of this compound derivatives, the following diagrams illustrate a general synthetic pathway and the key signaling cascades they inhibit.

A generalized workflow for the synthesis of 4-anilino-7-(trifluoromethyl)quinazoline derivatives.

Inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcat.com [ijpcat.com]

- 7. mdpi.com [mdpi.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. scispace.com [scispace.com]

The Therapeutic Promise of Quinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs and a robust pipeline of promising therapeutic candidates. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinazoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.

Anticancer Applications

Quinazoline derivatives have made their most significant impact in oncology, primarily as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Several FDA-approved drugs underscore the therapeutic value of this chemical class in treating various malignancies.[1][2]

Mechanism of Action: Kinase Inhibition

The predominant mechanism by which quinazoline derivatives exert their anticancer effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of receptor tyrosine kinases (RTKs).[3] This blockade disrupts downstream signaling cascades essential for tumor growth and progression. Key RTKs targeted by quinazoline-based drugs include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][3]

FDA-Approved Quinazoline Anticancer Drugs

A number of quinazoline derivatives have received FDA approval for the treatment of specific cancers:

-

Gefitinib (Iressa®): Approved in 2003, gefitinib is a selective inhibitor of EGFR tyrosine kinase and is used in the treatment of non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][3]

-

Erlotinib (Tarceva®): Another EGFR tyrosine kinase inhibitor, erlotinib, was approved in 2004 for the treatment of advanced or metastatic NSCLC and in combination with gemcitabine for pancreatic cancer.[1][3]

-

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, lapatinib was approved in 2007 for the treatment of HER2-positive advanced or metastatic breast cancer.[1][3]

-

Vandetanib (Caprelsa®): This multi-kinase inhibitor targets VEGFR, EGFR, and the RET (Rearranged during Transfection) tyrosine kinase. It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.

-

Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors (including EGFR, HER2, and HER4), afatinib is used to treat metastatic NSCLC with specific EGFR mutations.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | A549 (Lung) | >10 | [1] |

| Erlotinib | NCI-H460 (Lung) | 1.83 | [1] |

| Lapatinib | BT-474 (Breast) | 0.18 | [1] |

| Quinazoline-Schiff base 1 | MCF-7 (Breast) | 6.246 | [4] |

| Quinazoline-Schiff base 2 | MCF-7 (Breast) | 5.910 | [4] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [4] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [4] |

| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [4] |

| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | 5.0 | [4] |

| 6,8-dibromo-4(3H)quinazolinone XIIIb | MCF-7 (Breast) | 1.7 (µg/mL) | [4] |

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[5]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse. Some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[6] Others are thought to disrupt cell wall synthesis or interfere with other critical metabolic pathways. Structure-activity relationship (SAR) studies have indicated that substitutions at positions 2, 3, 6, and 8 of the quinazoline ring, as well as the presence of a substituted aromatic ring at position 3, are crucial for enhancing antimicrobial activity.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against selected microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indolo[1,2-c]quinazoline | S. aureus | 2.5 | [7] |

| Indolo[1,2-c]quinazoline | E. coli | 5.0 | [7] |

| Imidazo[1,2-c]quinazoline 8ga | E. coli | 4 | [7] |

| Imidazo[1,2-c]quinazoline 8gc | S. aureus | 8 | [7] |

| Imidazo[1,2-c]quinazoline 8gd | P. putida | 4 | [7] |

| Pyrazole analogue 5b | S. aureus | 1.95 | [8] |

| Pyrazole analogue 5b | K. pneumoniae | 0.98 | [8] |

| Pyrazole analogue 5b | P. aeruginosa | 0.49 | [8] |

| Pyrrolidine derivative 16 | S. aureus | 0.5 (mg/ml) | [9] |

| Pyrrolidine derivative 20 | B. subtilis | 0.5 (mg/ml) | [9] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of quinazoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays | MDPI [mdpi.com]

Spectroscopic and Synthetic Insights into Chloro-Trifluoromethylated Heterocycles for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic and synthetic aspects of 4-Chloro-7-(trifluoromethyl)quinazoline, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public-domain spectroscopic data for this specific compound, this document provides a comprehensive overview of the closely related and well-characterized analogue, 4-Chloro-7-(trifluoromethyl)quinoline . The trifluoromethyl group is a key structural motif in many pharmaceuticals, known to enhance metabolic stability and binding affinity. The chloro-substituted quinazoline or quinoline scaffold serves as a versatile precursor for a wide range of functionalized molecules, particularly kinase inhibitors. This guide presents available spectroscopic data for the quinoline analogue, a plausible synthetic pathway for 4-chloroquinazolines, and discusses their relevance in therapeutic agent development.

Spectroscopic Data for 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)

Note: The following data is for the quinoline analogue and NOT this compound.

Mass Spectrometry

The electron ionization mass spectrum of 4-Chloro-7-(trifluoromethyl)quinoline would be expected to show a molecular ion peak corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₁₀H₅ClF₃N |

| Molecular Weight | 231.60 g/mol |

| Major Fragments | Likely fragments would involve the loss of Cl, CF₃, and fragmentation of the quinoline ring. |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-7-(trifluoromethyl)quinoline would exhibit characteristic absorption bands for the aromatic C-H, C=C, C=N, C-Cl, and C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C and C=N Stretch | 1650-1450 |

| C-F Stretch (strong) | 1350-1150 |

| C-Cl Stretch | 850-550 |

Experimental Protocols

General Synthesis of 4-Chloroquinazolines

A common method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.

Protocol: Chlorination of 7-(trifluoromethyl)quinazolin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-(trifluoromethyl)quinazolin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is approximately 7-8. This should be done in a fume hood due to potential gas evolution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthetic Pathway and Applications

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various amine-containing side chains, which are often crucial for binding to the target kinase.

Caption: Plausible synthetic route to biologically active quinazoline derivatives.

The trifluoromethyl group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often leading to increased metabolic stability and improved cell permeability.

Caption: General workflow from synthesis to biological evaluation.

Methodological & Application

Synthesis Protocol for 4-Chloro-7-(trifluoromethyl)quinazoline: An Essential Intermediate for Pharmaceutical Research

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline, a key building block in the development of various therapeutic agents. The protocol outlines a robust two-step synthetic route commencing with the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the intermediate 7-(trifluoromethyl)quinazolin-4(3H)-one, followed by a chlorination reaction to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering clear, actionable steps and crucial data for the successful replication of this synthesis.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, serves as a versatile intermediate, with the chloro group at the 4-position acting as a good leaving group for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for drug discovery programs.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below:

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one

This step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid with formamide to construct the quinazolinone ring system.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-amino-4-(trifluoromethyl)benzoic acid | 205.13 | 10.0 g | 48.7 |

| Formamide | 45.04 | 50 mL | - |

Procedure:

-

A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol) and formamide (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 160-170 °C and stirred at this temperature for 4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, during which a precipitate forms.

-

The cooled reaction mixture is poured into ice-water (200 mL) and stirred for 30 minutes.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 7-(trifluoromethyl)quinazolin-4(3H)-one.

Expected Yield and Characterization:

| Product | Appearance | Yield (%) | Melting Point (°C) |

| 7-(trifluoromethyl)quinazolin-4(3H)-one | Off-white solid | 85-95 | 245-248 |

Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate 7-(trifluoromethyl)quinazolin-4(3H)-one using phosphorus oxychloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 7-(trifluoromethyl)quinazolin-4(3H)-one | 214.15 | 8.0 g | 37.4 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 40 mL | - |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, 7-(trifluoromethyl)quinazolin-4(3H)-one (8.0 g, 37.4 mmol) is suspended in phosphorus oxychloride (40 mL).

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-4 hours. The solid should dissolve as the reaction progresses.[1][2]

-

The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The resulting residue is cautiously poured onto crushed ice with vigorous stirring.

-

The acidic aqueous mixture is then neutralized with a saturated sodium bicarbonate solution or dilute ammonium hydroxide solution until a precipitate is formed.

-

The solid product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield this compound.

Expected Yield and Characterization:

| Product | Appearance | Yield (%) | Melting Point (°C) |

| This compound | Light yellow solid | 80-90 | 115-118 |

Process Workflow Diagram

The following diagram illustrates the detailed workflow for the synthesis, purification, and analysis of this compound.

Figure 2. Detailed workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

The workup procedures involving quenching and neutralization can be exothermic and should be performed cautiously with adequate cooling.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully produce this valuable intermediate for applications in medicinal chemistry and drug development. The provided data and workflow diagrams are intended to facilitate the seamless execution of this synthesis.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous targeted cancer therapies. These compounds are particularly renowned as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The overexpression or mutation of EGFR is a critical factor in the proliferation and survival of various cancer cells, making it a prime target for therapeutic intervention.[1] Gefitinib and Erlotinib are prominent examples of FDA-approved drugs based on the 4-anilinoquinazoline scaffold, used in the treatment of non-small cell lung cancer (NSCLC).[2][3]

The synthesis of these derivatives is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline.[4][5][6] This reaction is generally efficient and allows for the introduction of diverse functionalities on the aniline ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides a detailed, step-by-step protocol for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazoline, along with tabulated data from various synthetic approaches and visual diagrams of the experimental workflow and a relevant biological signaling pathway.

Data Presentation: Synthesis of 4-Anilinoquinazoline Derivatives

The following table summarizes various reaction conditions for the synthesis of 4-anilinoquinazoline derivatives, highlighting the versatility of the synthetic methodology.

| Entry | 4-Chloroquinazoline Derivative | Aniline Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Isopropanol | Pyridine | Reflux (80-90) | 4-6 | Not specified | [7][8] |

| 2 | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Isopropanol | None | 85 | 6 | Not specified | [9] |

| 3 | 4-Chloro-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline | 3-Chloro-4-fluoroaniline | Isopropanol | Potassium Hydroxide | Room Temp. | Not specified | 99 | [10] |

| 4 | 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | THF/H₂O | None (Microwave) | Not specified | 0.17 | 86-90 | [11] |

| 5 | 4-Chloro-6-iodo-2-phenylquinazoline | 2-Methoxy-N-methylaniline | THF/H₂O | None (Microwave) | Not specified | 0.33 | 87 | [11] |

| 6 | 4-Chloroquinazoline | Aniline | Ethanol | None | Reflux | 18 | Not specified | [12] |

| 7 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Substituted Aniline | Dioxane | DIPEA | 80 | 12 | Not specified | [13] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a general and widely used method for the synthesis of 4-anilinoquinazoline derivatives via a nucleophilic aromatic substitution reaction.

Materials:

-

Substituted 4-chloroquinazoline (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Isopropanol (or other suitable solvent such as ethanol, n-butanol)

-

Optional: A suitable base (e.g., pyridine, N,N-diisopropylethylamine (DIPEA))

-

Reaction flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: To a clean, dry reaction flask, add the substituted 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.0-1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as isopropanol, to the flask to create a suspension or solution. The volume should be sufficient to allow for effective stirring.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to prevent side reactions, especially if the reactants are sensitive to air or moisture.

-

Heating and Reaction: Heat the reaction mixture to reflux (typically 80-90°C for isopropanol) with vigorous stirring.[7] If required, a base can be added to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (4-chloroquinazoline) is consumed. This typically takes between 4 to 24 hours depending on the reactivity of the substrates.[7][12]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired 4-anilinoquinazoline product will often precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials, followed by a non-polar solvent like hexane to remove other impurities.

-

Drying: Dry the purified product under vacuum to obtain the final 4-anilinoquinazoline derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.[9][14]

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

For faster reaction times and often improved yields, microwave-assisted synthesis is an excellent alternative.[11][15]

Materials:

-

Substituted 4-chloroquinazoline (1.0 eq)

-

Substituted aniline (1.1-1.5 eq)

-

THF/H₂O mixture (or other suitable microwave-safe solvent)

-

Microwave synthesis vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine the substituted 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1-1.5 eq).

-

Solvent Addition: Add the solvent mixture (e.g., THF/H₂O) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short period (typically 10-30 minutes).[11]

-

Work-up and Purification: After cooling, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography if necessary.[9]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 4-anilinoquinazoline derivatives.

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 10. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for N-arylation of 4-chloroquinazolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a critical reaction in the synthesis of various biologically active compounds, including potential anticancer agents. The protocols described herein cover both conventional heating and microwave-assisted methods, offering flexibility and efficiency for laboratory synthesis.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In particular, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer progression. The N-arylation of 4-chloroquinazolines with various anilines is a fundamental and widely employed method for the synthesis of these important molecules. This application note details robust and reproducible protocols for this transformation.

Reaction Scheme

The general reaction for the N-arylation of 4-chloroquinazolines is depicted below:

I. Microwave-Assisted N-arylation (Base-Free)

This protocol offers a rapid and efficient method for the N-arylation of 4-chloroquinazolines, often with higher yields and shorter reaction times compared to conventional heating.[1][2]

Experimental Protocol

-

Reagent Preparation: In a microwave reaction vial, combine the 4-chloroquinazoline (1.0 equiv.) and the desired aniline derivative (1.05 equiv.).

-

Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and water (H₂O) to the vial. The typical concentration is around 0.05 M with respect to the 4-chloroquinazoline.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (typically 100-120 °C) for the designated time (10-120 minutes).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl-4-aminoquinazoline product.[1]

Data Presentation

Table 1: Microwave-Assisted N-arylation of 6-substituted-4-chloro-2-phenylquinazolines with various anilines. [1]

| Entry | 4-Chloroquinazoline (Substituent) | Aniline | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 6-Bromo | 4-Methoxy-N-methylaniline | 10 | 100 | 63 |

| 2 | 6-Iodo | 4-Methoxy-N-methylaniline | 10 | 100 | 90 |

| 3 | 6-Bromo | 3-Methoxy-N-methylaniline | 10 | 100 | 88 |

| 4 | 6-Iodo | 3-Methoxy-N-methylaniline | 10 | 100 | 85 |

| 5 | 6-Bromo | 2-Methoxy-N-methylaniline | 20 | 100 | 87 |

| 6 | 6-Iodo | 2-Methoxy-N-methylaniline | 20 | 100 | 84 |

| 7 | 6-Bromo | o-Toluidine | 120 | 120 | 74 |

| 8 | 6-Iodo | o-Toluidine | 120 | 120 | 78 |

| 9 | 6-Bromo | 2-Fluoroaniline | 40 | 120 | 60 |

| 10 | 6-Iodo | 2-Fluoroaniline | 40 | 120 | 56 |

Experimental Workflow

II. Conventional Heating Method

This protocol provides a classical approach to the N-arylation of 4-chloroquinazolines and is suitable for laboratories not equipped with a microwave reactor.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-chloroquinazoline (1.0 equiv.) and the aryl heterocyclic amine (1.0 equiv.).

-

Solvent Addition: Add 2-propanol as the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring for 12 hours.[3][4] Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Wash the residue with water, filter, and then purify by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to yield the desired product.[3]

Data Presentation

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. [4]

| Entry | Amine | Method | Time | Yield (%) |

| 1 | 2-aminopyridine | Conventional | 12 h | 35.1 |

| 2 | 2-aminopyridine | Microwave | 20 min | 89.2 |

| 3 | 2-amino-5-methylpyridine | Conventional | 12 h | 37.3 |

| 4 | 2-amino-5-methylpyridine | Microwave | 20 min | 96.5 |

| 5 | 2-aminopyrimidine | Conventional | 12 h | 42.8 |

| 6 | 2-aminopyrimidine | Microwave | 20 min | 95.3 |

III. Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling less reactive anilines or when milder reaction conditions are required.

Experimental Protocol

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

-

Reagent Addition: To a Schlenk tube, add the 4-chloroquinazoline (1.0 equiv.), the aniline derivative (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).[6][7]

-

Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-arylated quinazoline.

Data Presentation

Table 3: General Conditions for Buchwald-Hartwig Amination.

| Component | Example | Typical Loading |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |

| Ligand | XPhos, SPhos, BINAP | 2-10 mol% |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equiv. |

| Solvent | Toluene, Dioxane, THF | - |

| Temperature | 80-120 °C | - |

| Time | 2-24 h | - |

Buchwald-Hartwig Catalytic Cycle

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-Chloroquinazolines and aniline derivatives can be toxic and irritating. Handle with care.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.

-

Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: 4-Chloro-7-(trifluoromethyl)quinazoline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethyl)quinazoline is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent kinase inhibitors. Its quinazoline core mimics the purine structure of ATP, enabling competitive inhibition at the ATP-binding sites of various kinases. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, most commonly substituted anilines. The trifluoromethyl group at the 7-position often enhances the metabolic stability and cell permeability of the resulting drug candidates. This document provides an overview of its application in drug discovery workflows, focusing on the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds that has yielded several clinically successful anti-cancer drugs. These derivatives are particularly effective as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and angiogenesis.

-

EGFR Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting EGFR. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, leading to uncontrolled cell growth. Derivatives of this compound can be designed to specifically target wild-type or mutant forms of EGFR.

-

VEGFR-2 Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, 4-anilinoquinazoline derivatives can disrupt the tumor blood supply, leading to a reduction in tumor growth.

-

Dual EGFR/VEGFR-2 Inhibitors: Due to the significant crosstalk between the EGFR and VEGFR signaling pathways in tumor progression, dual inhibitors that target both kinases simultaneously are of great interest. The versatile nature of the this compound scaffold allows for the development of compounds with tailored selectivity profiles, including dual inhibitory activity.

Quantitative Data: Biological Activity of 7-(Trifluoromethyl)quinazoline Derivatives

The following table summarizes the in vitro inhibitory activities of representative 4-anilino-7-(trifluoromethyl)quinazoline derivatives against EGFR and VEGFR-2 kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line Antiproliferative Activity (IC50, µM) |

| Compound 1 | EGFR | 3.2 | HepG2 (8.3) |

| Compound 2 | EGFR | 0.8 (wt), 2.7 (T790M/L858R) | H1975, A549, HeLa, MCF-7 (broad-spectrum) |

| Compound 3 | VEGFR-2 | 103 | - |

| Compound 4 | EGFR/VEGFR-2 | EGFR: 130, VEGFR-2: 560 | HT-29 (5.27), MCF-7 (4.41), H460 (11.95) |

Note: The specific structures of the compounds and the full experimental details can be found in the cited literature. The data presented here is for illustrative purposes to demonstrate the potency of this class of compounds.

Experimental Workflows and Protocols

General Workflow for the Synthesis and Evaluation of 4-Anilino-7-(trifluoromethyl)quinazoline Derivatives

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors starting from this compound.

Caption: A typical drug discovery workflow.

Detailed Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-(trifluoromethyl)quinazolin-4-amine

This protocol describes the synthesis of a specific 4-anilino-7-(trifluoromethyl)quinazoline derivative, which can serve as a template for the synthesis of other analogs.

Materials and Reagents:

-

This compound

-

3-Ethynylaniline

-

Isopropanol (IPA)

-

Hydrochloric acid (HCl) in diethyl ether

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

-

Addition of Aniline: To the stirred solution, add 3-ethynylaniline (1.1 eq).

-

Acidification: Add a few drops of concentrated hydrochloric acid or a solution of HCl in diethyl ether to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for isopropanol).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain the final N-(3-ethynylphenyl)-7-(trifluoromethyl)quinazolin-4-amine.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against target kinases.

Materials and Reagents:

-

Recombinant human EGFR or VEGFR-2 kinase

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

-

Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Derivatives of this compound primarily target the EGFR and VEGFR-2 signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the points of inhibition within these pathways.

Application Note: Protocol for Monitoring 4-Chloro-7-(trifluoromethyl)quinazoline Reactions by Thin-Layer Chromatography (TLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-7-(trifluoromethyl)quinazoline is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including potent kinase inhibitors for anticancer research.[1][2][3] The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups.[1] Effective and timely monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[4][5] This application note provides a detailed protocol for monitoring the progress of reactions involving this compound using TLC.

Principle of TLC Thin-Layer Chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6] Compounds are spotted on a baseline at the bottom of a TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the mobile phase ascends the plate via capillary action, compounds travel up the plate at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf).

Experimental Protocol

This protocol is designed for a typical nucleophilic substitution reaction where this compound is reacted with an amine or other nucleophile.

Materials and Reagents

-

TLC Developing Chamber: Glass tank with a tight-fitting lid.

-

Mobile Phase (Eluents): HPLC-grade solvents such as Hexane, Ethyl Acetate, Dichloromethane, Methanol, and Triethylamine.

-

Spotting Capillaries: Glass microcapillary tubes.

-

Reaction Aliquots: Samples taken directly from the reaction mixture.

-

Reference Standards: Solutions of starting material(s) and, if available, the expected product.

-

Visualization Tools:

Procedure

-

Chamber and Mobile Phase Preparation:

-

Select an appropriate mobile phase system. A good starting point for quinazoline derivatives is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).[10] For more polar products, a system like Dichloromethane/Methanol (e.g., 9.5:0.5 v/v) may be required.[10]

-

To prevent streaking of basic quinazoline compounds, add a small amount of triethylamine (~0.5%) to the mobile phase.[6]

-

Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

-

Place a piece of filter paper against the inner wall of the chamber, ensuring it is partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors.[6]

-

Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

-

-

TLC Plate Preparation and Spotting:

-

Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[6]

-